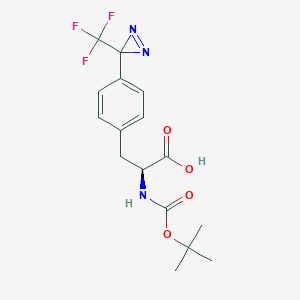
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide, also known as BTO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the oxalamide family of compounds, which are known for their ability to inhibit various biological targets.
Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms : Piccoli et al. (2012) investigated the role of Orexin-1 Receptor (OX1R) mechanisms on compulsive food consumption using a selective OX1R antagonist, highlighting its potential relevance in binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Impact on Nucleoside Transport : Tromp et al. (2004) studied the inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine, focusing on the substitution of its ribose moiety by substituted benzyl groups. This research contributes to understanding the role of such compounds in modulating nucleoside transport, which is significant in various medical conditions (Tromp et al., 2004).
Development of COX-2 Inhibitors : Hashimoto et al. (2002) synthesized and evaluated derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom increased COX1/COX-2 selectivity, indicating the potential of such compounds in developing treatments for conditions like rheumatoid arthritis (Hashimoto et al., 2002).
Use in Hepatocellular Carcinoma Treatment : Peng et al. (2016) reported a series of novel O-(substituted benzyl) phosphoramidate prodrugs for the treatment of hepatocellular carcinoma. This research highlights the therapeutic potential of such compounds in targeting liver cancer (Peng et al., 2016).
Neuroprotective Drug Potential : Iwamoto and Kita (2006) investigated the pharmacological properties of a novel potent Na+/Ca2+ exchange (NCX) inhibitor, which has therapeutic potential as a new neuroprotective drug (Iwamoto & Kita, 2006).
properties
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-16-8-6-14(7-9-16)12-23-20(26)21(27)24-13-17-10-11-18(28-17)19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZWQFVMNBIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)


![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)
![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)